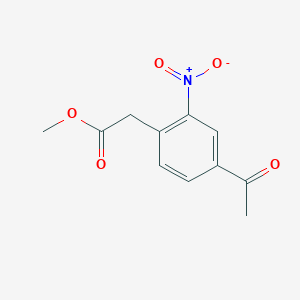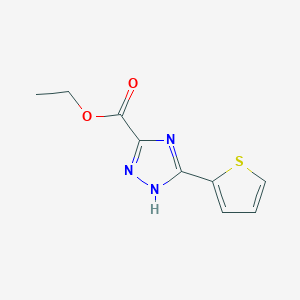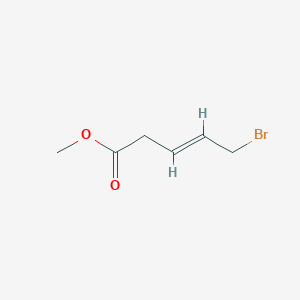![molecular formula C9H6F2N2O2 B13678090 Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzimidazole ring, and a methyl ester group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate typically involves the reaction of 5,6-difluoro-1H-benzo[D]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interfere with signal transduction pathways, thereby inhibiting the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Difluoro-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylate ester.
1-Methyl-1H-benzo[D]imidazole-2-carbaldehyde: Lacks the fluorine atoms and has an aldehyde group.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains a bromine atom and an imidazole ring
Uniqueness
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is unique due to the presence of both fluorine atoms and the methyl ester group, which confer specific chemical properties and biological activities. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in biological systems .
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
Clave InChI |
RCXZSWHWZBTFGU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)




![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)



![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)



